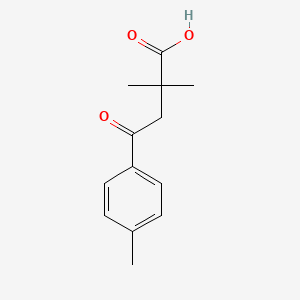

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes a ketone and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid typically involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: this compound can be converted to 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanedioic acid.

Reduction: The compound can be reduced to 2,2-Dimethyl-4-(4-methylphenyl)-4-hydroxybutyric acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- CAS Number : 71821-98-2

The compound features a ketone and a carboxylic acid functional group, which are crucial for its reactivity and interactions with biological targets.

Chemistry

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to corresponding carboxylic acids or other oxidized derivatives. |

| Reduction | The ketone group can be reduced to form alcohols. |

| Substitution | Can react with electrophiles to form substituted derivatives. |

Biology

Research has explored the compound's potential effects on biological systems, particularly its role in enzyme inhibition. The mechanisms involve binding to specific enzymes or receptors, potentially modulating metabolic pathways.

Medicine

The compound is under investigation for its therapeutic properties:

- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Study on Anti-inflammatory Activity

In a controlled experiment involving mice with induced paw edema, the administration of this compound resulted in a significant reduction in swelling compared to the control group. This finding supports its potential as an anti-inflammatory agent.

Anticancer Activity Assessment

A study examining the effects on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxylic acid groups play a crucial role in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2-Dimethyl-4-phenyl-4-oxobutyric acid

- 2,2-Dimethyl-4-(4-chlorophenyl)-4-oxobutyric acid

- 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Uniqueness

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various fields.

Activité Biologique

Overview

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is an organic compound characterized by its unique structure, which includes both a ketone and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C14H18O3, with a molecular weight of approximately 246.29 g/mol. The compound features a central butyric acid skeleton modified at the 2 and 4 positions by dimethyl and phenyl groups, respectively, which contribute to its steric hindrance and influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting various physiological processes.

- Receptor Modulation : The compound can interact with cellular receptors, altering signal transduction pathways that are crucial for pain and inflammation responses.

- Gene Expression : It has been shown to influence the expression of genes related to inflammatory responses, further supporting its role in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation. This action positions it as a candidate for therapeutic applications similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Analgesic Effects : Its analgesic properties have been linked to its modulation of pain pathways, potentially providing relief in various pain conditions .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its overall therapeutic profile .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid | Similar backbone with methoxy substitution | Notable anti-inflammatory and analgesic properties |

| 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid | Similar backbone with additional methyl groups | Exhibits anti-inflammatory effects |

Case Studies

Several studies have explored the biological activity of this compound:

- In vitro Studies : Research conducted on cell lines demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests a potential mechanism for its anti-inflammatory effects .

- Animal Models : In animal models of pain and inflammation, administration of the compound led to significant reductions in pain scores compared to control groups. These findings support its potential as a therapeutic agent for managing inflammatory conditions .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and low toxicity profiles, indicating its viability for further development as a pharmaceutical agent .

Propriétés

IUPAC Name |

2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWFFUPISWVWNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645493 |

Source

|

| Record name | 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71821-98-2 |

Source

|

| Record name | 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.